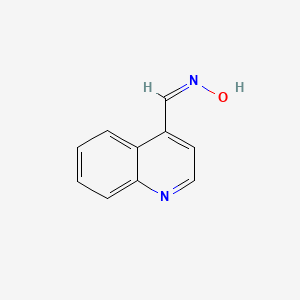

4-Quinolinecarbaldehyde oxime

Overview

Description

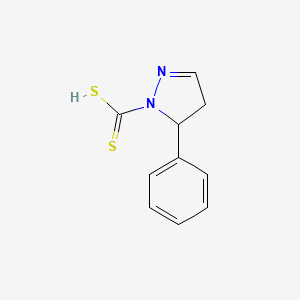

4-Quinolinecarbaldehyde oxime is a derivative of 4-Quinolinecarboxaldehyde, which has a molecular formula of C10H7NO and a molecular weight of 157.1687 . Oximes are a class of imines with the general formula R1R2C=N-OH . They have been studied for decades due to their significant roles as acetylcholinesterase reactivators .

Synthesis Analysis

The classical method for the synthesis of quinoline oximes involves the reaction of an aldehyde or ketone with hydroxylamine hydrochloride . The oxime–quinoline R22(8)-type heterosynthons in self-assemblies of quinoline-4-carbaldoxime change to form R22(14)-type oxime–oxime homosynthons and quinoline–carboxylic acid heterosynthons in cocrystals upon interactions with dicarboxylic acids such as adipic, succinic, and fumaric acids .Molecular Structure Analysis

The structure of oxime is a two-sided chain with a central atom consisting of carbon . A systematic analysis of intermolecular homomeric oxime–oxime interactions has identified hydrogen-bond patterns for four major categories of oximes .Chemical Reactions Analysis

Oximes have characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . An example of regioselective radical cyclization involving an oxime ether has been shown .Physical And Chemical Properties Analysis

Oximes have about three characteristic bands with wave numbers measuring 3600 (O-H), 945 (N-O), and 1665 (C=N) in the infrared spectrum . They are present in the form of colorless crystals and are said to be less soluble in water .Scientific Research Applications

Non-Covalent Synthesis

4-Quinolinecarbaldehyde oxime demonstrates significant potential in non-covalent synthesis applications. A study by Tarai & Baruah (2016) explores its role in forming heterosynthons in self-assemblies with dicarboxylic acids, suggesting its utility in predesigned non-covalent synthesis processes (Tarai & Baruah, 2016).

Photoredox Catalyzed Synthesis

Xiao-De An & Shouyun Yu (2015) described a one-pot synthesis method for phenanthridines and quinolines using O-(4-Cyanobenzoyl)hydroxylamine, where O-acyl oximes were subjected to visible light photoredox catalysis. This method indicates the utility of 4-Quinolinecarbaldehyde oxime derivatives in photoredox catalyzed synthesis (Xiao-De An & Shouyun Yu, 2015).

Coordination Polymers

Chen et al. (2002) investigated the formation of a one-dimensional linear chain metal–organic coordination polymer using 4-Quinolinecarbaldehyde, suggesting its application in creating novel coordination polymers (Chen et al., 2002).

Antioxidant Activities

A study by Zhang et al. (2013) on Schiff-base derivatives of 2-oxo-quinoline-3-carbaldehyde demonstrated notable antioxidant activities, proposing its relevance in the development of new antioxidants (Zhang et al., 2013).

DNA Interaction and Cytotoxicity Studies

Saswati et al. (2015) researched Cu(I/II) complexes of thiosemicarbazone derivatives of quinoline-2-carbaldehyde, focusing on their interactions with DNA and cytotoxicity, indicating potential applications in biochemical studies (Saswati et al., 2015).

Metal-Free Chemoselective Oxidation

Jincheng Xu et al. (2021) presented a method for chemoselective oxidation of 4-methylquinolines to quinoline-4-carbaldehydes using hypervalent iodine(III) reagents, showcasing another application of 4-Quinolinecarbaldehyde oxime in metal-free oxidation processes (Jincheng Xu et al., 2021).

Synthesis of N-Heterocycles

The use of O-Phenyl oximes in synthesizing various N-heterocycles was explored by Portela-Cubillo et al. (2008), highlighting the versatility of 4-Quinolinecarbaldehyde oxime derivatives in N-heterocyclic synthesis (Portela-Cubillo et al., 2008).

Mechanism of Action

Safety and Hazards

Future Directions

Over the last twenty years, a large number of oximes have been reported with useful pharmaceutical properties, including compounds with antibacterial, anticancer, anti-arthritis, and anti-stroke activities . Many oximes are kinase inhibitors and have been shown to inhibit over 40 different kinases . This suggests that oximes have potential for further development in various therapeutic areas.

properties

IUPAC Name |

(NZ)-N-(quinolin-4-ylmethylidene)hydroxylamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H8N2O/c13-12-7-8-5-6-11-10-4-2-1-3-9(8)10/h1-7,13H/b12-7- | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALQUTEKNDPODSS-GHXNOFRVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC=N2)C=NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C(=C1)C(=CC=N2)/C=N\O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Quinolinecarbaldehyde oxime | |

CAS RN |

39977-74-7 | |

| Record name | MLS003107193 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=204975 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[4-(6,7-Dicyano-3-phenylquinoxalin-2-yl)phenyl]-3-phenylquinoxaline-6,7-dicarbonitrile](/img/structure/B1655571.png)